
1H-Benzotriazole-5-carboxylic acid phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzotriazole-5-carboxylic acid phenyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-PhEster and is a member of the benzotriazole family of compounds. BTA-PhEster is a white crystalline powder, which is soluble in organic solvents like ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of BTA-PhEster in corrosion inhibition involves the adsorption of the compound on the metal surface, forming a protective layer that prevents the metal from coming in contact with the corrosive environment. In the field of UV protection, BTA-PhEster acts as a UV absorber, absorbing the UV radiation and preventing it from reaching the polymer surface. In the field of polymer stabilization, BTA-PhEster acts as a free radical scavenger, preventing the degradation of the polymer due to oxidation.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of BTA-PhEster. However, studies have shown that BTA-PhEster is non-toxic to humans and animals and does not pose any significant health risks.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BTA-PhEster in lab experiments include its low toxicity, high efficiency, and ease of synthesis. The limitations of using BTA-PhEster include its limited solubility in water, which can make it challenging to use in aqueous systems.
Zukünftige Richtungen
Future research on BTA-PhEster can focus on its potential applications in other fields like pharmaceuticals, agrochemicals, and as a fluorescent probe. BTA-PhEster can also be modified to improve its solubility in water and enhance its performance in aqueous systems. Further research can also focus on the mechanism of action of BTA-PhEster in various applications to gain a better understanding of its performance.
In conclusion, BTA-PhEster is a promising compound with potential applications in various fields. Its synthesis method is straightforward, and it has shown excellent performance in corrosion inhibition, UV protection, and polymer stabilization. Further research can help explore its potential in other fields and improve its performance in existing applications.
Synthesemethoden
The synthesis of BTA-PhEster involves the reaction of 1H-Benzotriazole-5-carboxylic acid with phenol in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BTA-PhEster has been extensively researched for its potential applications in various fields like corrosion inhibition, UV protection, and as a stabilizer for polymers. In the field of corrosion inhibition, BTA-PhEster has shown excellent performance in protecting metals like copper, iron, and steel from corrosion. In the field of UV protection, BTA-PhEster has shown promising results in protecting polymers like polyethylene and polypropylene from UV degradation. BTA-PhEster has also been studied for its potential as a stabilizer for polymers like PVC and PS.
Eigenschaften
Produktname |
1H-Benzotriazole-5-carboxylic acid phenyl ester |
|---|---|
Molekularformel |
C13H9N3O2 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
phenyl 2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C13H9N3O2/c17-13(18-10-4-2-1-3-5-10)9-6-7-11-12(8-9)15-16-14-11/h1-8H,(H,14,15,16) |
InChI-Schlüssel |
AZBGAMJVNYEBLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=NNN=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=NNN=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
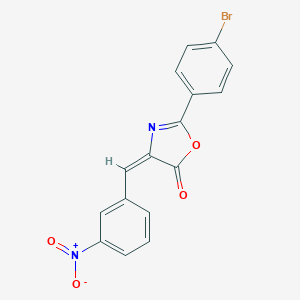
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
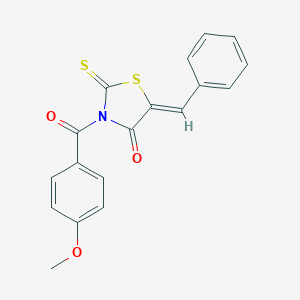
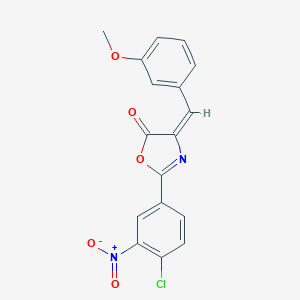
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
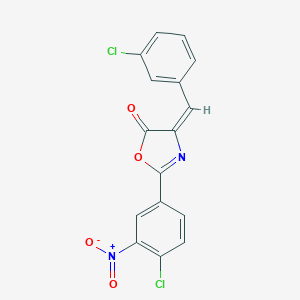
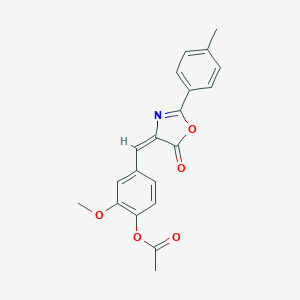
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)